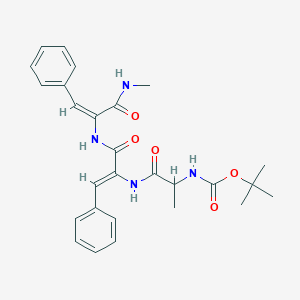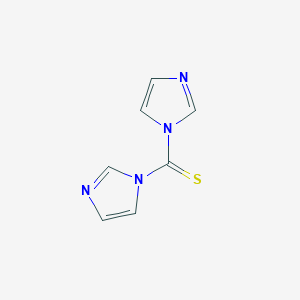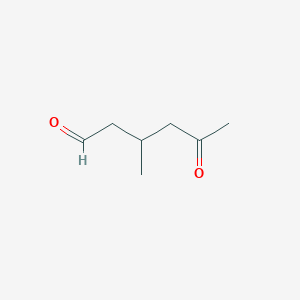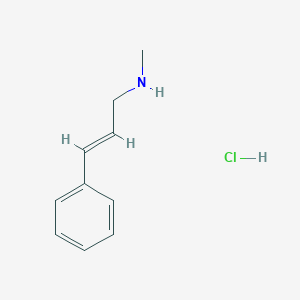
(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include its reactivity, common reactions it undergoes, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
Environmental and Biological Impacts
- Studies have shown that nitrogen-containing compounds, including aromatic amines, are persistent in the environment and may pose risks due to their toxic degradation products. Advanced oxidation processes have been highlighted as effective methods for the mineralization of such compounds, improving the efficacy of treatment schemes for water contaminated with nitrogen-containing compounds like aromatic amines (Bhat & Gogate, 2021).
Analytical Techniques and Metabolism
- The analytical detection and quantification of nitrogen-containing heterocyclic amines, including their metabolites in biological matrices, foodstuffs, and beverages, are crucial for understanding their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry has been identified as the preferred method for sensitive and selective analysis (Teunissen et al., 2010).
Chemical Synthesis and Applications
- Research into the synthesis and structural properties of novel nitrogen-containing compounds has explored the formation of various intermediates and end products, providing insights into the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Issac & Tierney, 1996).
Biodegradation and Environmental Fate
- The biodegradation of aromatic compounds by microorganisms like Escherichia coli demonstrates the potential for biological systems to mitigate the environmental impact of these substances. Understanding the genes and proteins involved in the catabolism of aromatic compounds aids in the development of bioremediation strategies (Díaz et al., 2001).
Health Implications
- Epidemiological evidence suggests a link between exposure to aromatic amines and an increased risk of cancer. This underscores the importance of monitoring and controlling exposure to such compounds in occupational settings and through tobacco smoke (Vineis & Pirastu, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZECMFJCEEJU-HAAWTFQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589490 |
Source


|
| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride | |
CAS RN |
116939-14-1 |
Source


|
| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

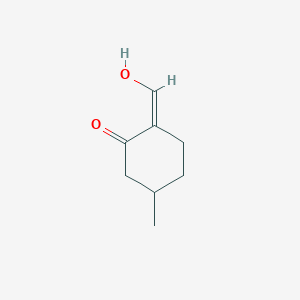
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
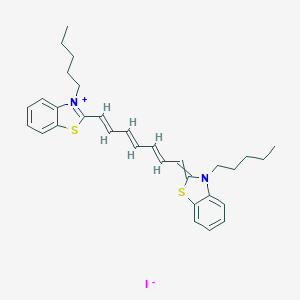
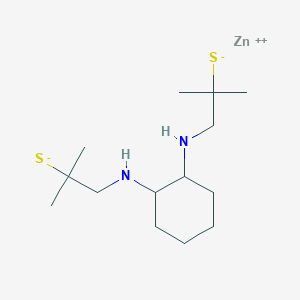
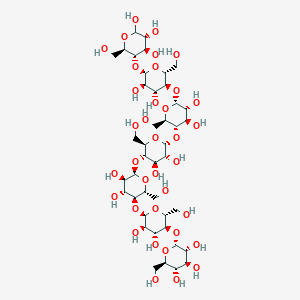

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
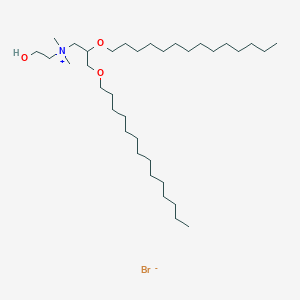
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)
